Triethoxy-2-thienylsilane

Description

Contextualizing Organosilanes in Advanced Materials Science

Organosilanes are a class of chemical compounds that contain at least one stable carbon-silicon (C-Si) bond. zmsilane.com This fundamental structural feature imparts a hybrid nature to these molecules, allowing them to bridge the gap between organic and inorganic materials. The silicon component, often bearing hydrolyzable groups like alkoxy functionalities, can form strong, durable siloxane (Si-O-Si) bonds upon hydrolysis and condensation, leading to robust networks and excellent adhesion to inorganic substrates such as glass, metals, and ceramics. hskbrchemical.comresearchgate.net Simultaneously, the organic moiety can be tailored to introduce a wide array of functionalities, including alkyl, amino, epoxy, and methacryloxy groups, which can interact or react with organic polymers and other materials. zmsilane.com

This dual reactivity is the cornerstone of their utility in advanced materials science. Organosilanes are widely employed as coupling agents to enhance the compatibility and adhesion between dissimilar materials, such as in fiberglass-reinforced plastics and mineral-filled polymers. They also serve as surface modifiers, imparting desirable properties like hydrophobicity, corrosion resistance, and improved durability to various surfaces. hskbrchemical.com In the realm of nanotechnology, organosilanes are crucial for functionalizing nanoparticles to improve their dispersion and create materials with enhanced mechanical and thermal properties. hskbrchemical.com Furthermore, their application extends to the electronics industry, where they are used to modify semiconductor surfaces and improve the performance of electronic components. hskbrchemical.com The versatility and effectiveness of organosilanes have made them indispensable tools for creating high-performance materials across a broad spectrum of industries.

The Significance of Thiophene-Containing Silanes in Functional Chemical Systems

The incorporation of a thiophene (B33073) ring into an organosilane structure, as seen in triethoxy-2-thienylsilane, introduces a new dimension of functionality rooted in the electronic properties of the thiophene moiety. Thiophene is an electron-rich, five-membered aromatic heterocycle containing a sulfur atom. This π-conjugated system is a fundamental building block in the field of organic electronics, known for its ability to facilitate charge transport.

The presence of the thiophene group in silane (B1218182) molecules opens up avenues for the development of novel materials for electronic and optoelectronic applications. For instance, thiophene-containing silanes have been investigated for their role in organic thin-film transistors (OTFTs), where the thiophene unit contributes to enhanced charge mobility. The silane functionality, in turn, can be used to anchor these molecules to dielectric surfaces, promoting better film morphology and device performance.

Furthermore, the electron-rich nature of the thiophene ring makes these compounds suitable for applications in fluorescent sensors. Research has shown that thiophene-functionalized silanes can exhibit aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in the aggregated state. rsc.org This property is valuable for the development of probes for detecting various analytes, including nitroaromatic explosives. rsc.org The synergy between the silane's ability to form organized structures and the thiophene's electronic characteristics is key to these functional chemical systems.

Academic Research Trajectories and Scope of this compound Inquiry

Academic research into this compound and related compounds has followed several promising trajectories, primarily driven by its potential in materials science and organic electronics. One major area of investigation is its use as a surface modification agent and an interfacial layer in hybrid electronic devices. spiedigitallibrary.org Studies have demonstrated that this compound can be self-assembled onto the surface of metal oxide nanowires, such as zinc oxide (ZnO), to act as a linker for the subsequent in-situ polymerization of conducting polymers like poly(3-hexylthiophene) (P3HT). spiedigitallibrary.orgspiedigitallibrary.org This approach facilitates improved interfacial contact and charge transfer between the inorganic and organic components, which is critical for the efficiency of hybrid solar cells and other optoelectronic devices. rsc.org

Another significant research direction involves the use of this compound as a precursor in the synthesis of novel organic and organometallic materials. It serves as a silicon-based nucleophile that can participate in palladium-catalyzed cross-coupling reactions, enabling the construction of more complex thiophene-containing molecules and polymers. chemdad.comscientificlabs.ie This reactivity is fundamental for creating materials with tailored electronic and optical properties.

Recent studies have also explored the carboxylation of arylsilanes, including this compound, using carbon-11 (B1219553) labeled carbon dioxide ([11C]CO2). researchgate.net This research opens up possibilities for the development of novel radiolabeled compounds for applications in positron emission tomography (PET) imaging.

The physical and chemical properties of this compound have been well-characterized, providing a solid foundation for these research endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₃SSi | americanelements.comsigmaaldrich.com |

| Molecular Weight | 246.40 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | americanelements.com |

| Density | 1.049 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 78 °C at 0.5 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.4670 | sigmaaldrich.comsigmaaldrich.com |

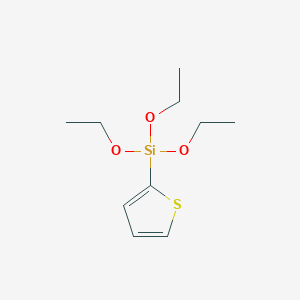

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethoxy(thiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3SSi/c1-4-11-15(12-5-2,13-6-3)10-8-7-9-14-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQAIBMAFLMIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CS1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446906 | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17984-89-3 | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to Triethoxy-2-thienylsilane

The synthesis of this compound can be approached through various methods, each with its own set of advantages and considerations, particularly when scaling from laboratory research to industrial production.

Laboratory-Scale Synthesis Techniques and Refinements

In a laboratory setting, this compound is commonly synthesized through the hydrosilylation of thiophene (B33073) with a suitable trialkoxysilane, such as triethoxysilane (B36694). This reaction is typically catalyzed by a transition metal complex. Another prevalent method involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with tetraethyl orthosilicate (B98303) (TEOS).

Refinements in the laboratory often focus on optimizing reaction conditions to maximize yield and purity. This includes the careful selection of catalysts, solvents, and reaction temperatures. For instance, the use of highly active platinum or rhodium catalysts can significantly improve the efficiency of the hydrosilylation route. Purification is typically achieved through distillation under reduced pressure to isolate the product from byproducts and unreacted starting materials. sigmaaldrich.com

Considerations for Scalable Production and Purification Methodologies

Scaling up the synthesis of this compound for industrial production necessitates a shift in focus towards cost-effectiveness, safety, and process efficiency. While Grignard-based routes are effective at a small scale, their use in large-scale production can be hampered by the handling of pyrophoric reagents and the generation of significant magnesium salt waste.

Direct synthesis methods, where silicon metal is reacted with a thiophene derivative and an alcohol in the presence of a copper catalyst, present a more atom-economical and potentially continuous process suitable for industrial application. google.com This approach, analogous to the industrial production of other alkoxysilanes, can reduce the number of synthetic steps and the volume of waste generated. google.com

Purification at a larger scale often employs fractional distillation in high-efficiency columns to achieve the high purity required for applications in electronics and advanced materials. google.com The development of robust and scalable purification techniques is critical to ensure the consistent quality of the final product. nih.gov

Catalytic Functionalization and Cross-Coupling Reactions

The thiophene and triethoxysilyl moieties of this compound allow it to participate in a variety of catalytic reactions, making it a valuable tool for organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactivity and Mechanisms

This compound is an effective coupling partner in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. In these reactions, the silicon-carbon bond is activated by a fluoride (B91410) source, typically a fluoride salt like potassium fluoride or cesium fluoride, to form a hypervalent silicate (B1173343) species. chemrxiv.org This species then undergoes transmetalation with a palladium(II) complex.

The general mechanism for these couplings involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. youtube.com This is followed by transmetalation with the activated thienylsilane (B15475989). The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. ucmerced.edu

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Key Intermediates |

| Activation | The triethoxysilyl group reacts with a fluoride source to form a reactive pentacoordinate silicate. | Thienyl-Si(OEt)₃F⁻ |

| Oxidative Addition | An organic halide (R-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. | R-Pd(II)-X |

| Transmetalation | The activated thienyl group is transferred from the silicate to the Pd(II) complex, displacing the halide. | R-Pd(II)-thienyl |

| Reductive Elimination | The coupled product (R-thienyl) is eliminated, regenerating the Pd(0) catalyst. | R-thienyl, Pd(0) |

Exploration of Other Transition Metal Catalyzed Transformations

Beyond palladium, other transition metals like copper and nickel can also catalyze reactions involving organosilanes. chemrxiv.org For instance, copper-catalyzed cross-coupling reactions provide an alternative, often more economical, pathway for the formation of carbon-carbon and carbon-heteroatom bonds. In some cases, copper(I) iodide has been used as a co-catalyst in carboxylation reactions of thienylsilanes. chemrxiv.org

Research into nickel-catalyzed cross-coupling reactions of organosilanes has also shown promise, offering different reactivity and selectivity profiles compared to palladium. These alternative metal catalysts are of interest for expanding the synthetic utility of this compound and for developing more sustainable chemical processes.

Sol-Gel Synthesis Routes for this compound-Incorporated Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. aerogel.org It involves the transition of a system from a liquid "sol" into a solid "gel" phase. aerogel.orgndhu.edu.tw this compound is an ideal precursor for creating organic-inorganic hybrid materials via this route due to its dual functionality.

The process begins with the hydrolysis of the triethoxy groups of the silane (B1218182) in the presence of water and a catalyst (acid or base). This is followed by a polycondensation reaction, where silanol (B1196071) (Si-OH) groups react with each other or with remaining ethoxy groups (Si-OEt) to form a three-dimensional network of siloxane (Si-O-Si) bonds. unitbv.ronih.gov

The thiophene rings are thus covalently incorporated into the resulting silica-based network. This allows for the properties of the thiophene unit, such as its conductivity upon polymerization, to be combined with the properties of the silica (B1680970) matrix, such as its thermal stability and mechanical strength. acs.org By co-condensing this compound with other alkoxysilane precursors, such as tetraethyl orthosilicate (TEOS), the properties of the final hybrid material can be finely tuned. frontiersin.org These materials have potential applications in areas like protective coatings, sensors, and electronic devices. nih.govacs.org

Hydrolytic and Non-Hydrolytic Processes in Sol-Gel Chemistry

The sol-gel process is a versatile wet-chemical technique for fabricating materials like glasses and ceramics from molecular precursors. wikipedia.orgresearchgate.net For organotrialkoxysilanes such as this compound, the process is primarily driven by hydrolysis and condensation reactions. nih.govosti.gov

In a typical hydrolytic process, the ethoxy groups (-OC₂H₅) of this compound react with water, often in the presence of an acid or base catalyst, to form silanol groups (Si-OH) and ethanol (B145695) as a byproduct. wikipedia.org The reaction proceeds in steps, with the sequential replacement of the three ethoxy groups. The rate of hydrolysis can be influenced by factors such as the pH of the medium, the water-to-silane ratio, and the solvent used. semanticscholar.org

Following hydrolysis, the resulting silanol groups undergo condensation reactions with other silanols or remaining ethoxy groups to form stable siloxane bridges (Si-O-Si). nih.gov This polycondensation process leads to the gradual evolution of a colloidal solution, or "sol," into a three-dimensional solid network, the "gel." wikipedia.org The non-hydrolyzable 2-thienyl group remains attached to the silicon atom throughout this process, becoming an integral part of the final polysilsesquioxane material. osti.gov This organic functionality modifies the properties of the resulting inorganic silica network.

While hydrolytic routes are most common, non-hydrolytic sol-gel processes, which avoid the addition of water, can also be employed, though they are less frequently discussed in the context of simple organoalkoxysilanes.

Precursor Design and Control of Physicochemical Properties via Sol-Gel Methods

The selection of precursors is a critical step in sol-gel chemistry, as it dictates the structure and properties of the final material. rsc.org this compound is an example of a precursor designed to create hybrid organic-inorganic materials. osti.gov The design of such precursors allows for precise control over the physicochemical properties of the synthesized materials. nih.gov

The triethoxy groups on the silicon atom serve as the reactive sites for forming the inorganic Si-O-Si backbone of the material. researchgate.net The degree of cross-linking and the resulting network density can be controlled by the reaction conditions. google.com The 2-thienyl group, an aromatic heterocycle containing a sulfur atom, is a stable organic moiety that imparts specific functionalities to the material. rsc.org Its incorporation can influence properties such as thermal stability, refractive index, and affinity for certain metals, making it a valuable component in the design of materials for electronics, sensors, or catalysis. osti.govnih.gov By co-polymerizing this compound with other silane precursors, such as tetraethyl orthosilicate (TEOS), it is possible to tune the concentration of the thienyl functionality within the final material, thereby tailoring its properties for specific applications. chemrxiv.org

Aerosol-Assisted Sol-Gel (AASG) Synthesis for Advanced Materials

Aerosol-Assisted Sol-Gel (AASG) is an advanced, one-step synthesis method that combines sol-gel chemistry with aerosol processing to produce mesoporous materials. rsc.orgscispace.com This technique involves atomizing a precursor solution (the sol) into fine droplets, which are then transported by a carrier gas through a heated zone where solvent evaporation and sol-to-gel transition occur. chemrxiv.org The process leverages evaporation-induced self-assembly to create materials with high specific surface areas and controlled porosity. chemrxiv.org

This methodology has been successfully used to prepare various materials, including mesoporous TiO₂ and Ag–Ta–SiO₂ catalysts. rsc.orgchemrxiv.org In these syntheses, metal alkoxides are typically used as precursors. rsc.org this compound, as a metal alkoxide derivative, is a suitable candidate for AASG synthesis. By dissolving it in an appropriate solvent system, potentially with a templating agent and a co-precursor like TEOS, it could be processed via AASG to generate spherical, mesoporous silica particles homogeneously functionalized with thienyl groups. This continuous process offers a straightforward route to advanced materials that could find use in catalysis or as functional fillers. scispace.com

Isotopic Labeling and Advanced Radiochemical Transformations

The development of novel radiolabeling methodologies is crucial for advancing molecular imaging techniques like Positron Emission Tomography (PET). Silane derivatives have emerged as valuable precursors for such transformations due to their stability and reactivity under specific conditions. rsc.org

Carbon-11 (B1219553) Carboxylation Strategies

This compound has been identified as an effective precursor for the synthesis of carbon-11 ([¹¹C]) labeled carboxylic acids. nih.govsemanticscholar.org Carbon-11 is a cyclotron-produced positron-emitting isotope that can be incorporated into biologically relevant molecules. chemrxiv.org A novel, one-pot methodology has been developed for the carboxylation of silane derivatives using [¹¹C]CO₂. nih.gov This reaction typically involves fluoride-mediated activation of the silane precursor. researchgate.net

In this strategy, this compound (1b) is reacted with [¹¹C]CO₂ in the presence of a fluoride source (like KF with a kryptofix, K2.2.2) and a copper catalyst. nih.govchemrxiv.org This desilylative carboxylation yields [¹¹C]2-thenoic acid ([¹¹C]1). Research has compared the efficacy of the triethoxysilyl precursor (1b) with its trimethylsilyl (B98337) analogue, trimethyl-2-thienylsilane (1a). While both precursors yielded the desired [¹¹C]carboxylic acid with high radiochemical yield (RCY), the this compound precursor resulted in a lower trapping efficiency (TE) of the initial [¹¹C]CO₂. rsc.orgnih.govsemanticscholar.org

Detailed findings from these radiochemical studies are summarized below:

| Precursor | Description | Trapping Efficiency (TE) | Radiochemical Yield (RCY) | Citation |

| 1a | trimethyl-2-thienylsilane | 89% | 93% | rsc.orgnih.gov |

| 1b | This compound | 57% | 90% | rsc.orgnih.govsemanticscholar.org |

This copper-mediated carboxylation of fluoride-activated silanes represents a robust and versatile method for producing ¹¹C-labeled carboxylic acids, with this compound serving as a key substrate. nih.govsemanticscholar.org

Spectroscopic and Advanced Characterization Techniques for Triethoxy 2 Thienylsilane Based Systems

Elucidation of Molecular Structure and Composition

Determining the precise molecular structure and composition of Triethoxy-2-thienylsilane and its derivatives is fundamental. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR and Multidimensional Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. For organosilicon compounds like this compound, ²⁹Si NMR is particularly valuable.

²⁹Si NMR provides detailed information about the silicon environment, including the number and type of substituents bonded to the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local environment, allowing for the differentiation of various silicon species within a sample. magritek.com For instance, in the context of polysiloxanes formed from precursors like this compound, ²⁹Si NMR can distinguish between different structural units, such as T and D structures, and quantify their relative abundance. nih.gov The analysis of copolysiloxanes and the linkage of block copolymers are crucial for tailoring the properties of the resulting materials, and ²⁹Si NMR is an essential tool for this characterization. magritek.com

Multidimensional NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate different nuclei, for example, ¹H and ²⁹Si. This provides unambiguous assignments of proton signals to their corresponding silicon atoms, which is particularly useful in complex polymer systems. magritek.com Two-dimensional ²⁹Si NMR experiments can also be used to identify different types of T³ environments in hybrid glasses, revealing proximities between silicon atoms characteristic of Si-O-Si framework connectivity. nih.gov

Key Research Findings from ²⁹Si NMR:

Different small molecules containing silicon exhibit unique chemical shifts, allowing for easy differentiation. magritek.com

In polysiloxanes, the chemical shifts of silicon atoms in different building blocks can be predicted and verified. magritek.com

Quantitative NMR data can determine the ratio of different structural units (e.g., trimers to dimers) in hybrid glasses. nih.gov

Two-dimensional ²⁹Si NMR can identify distinct T³ environments and Si-O-Si linkages. nih.gov

Below is a table summarizing typical ²⁹Si NMR data for polysiloxane building blocks:

| Polysiloxane Building Block | Predicted Chemical Shift (ppm) |

| Trimethylsilyl (B98337) Terminated | Varies |

| Dimethyl Building Block | Varies |

| Methylhydro Building Block | Varies |

Data based on general polysiloxane structures and may vary for specific this compound systems.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a molecular fingerprint. gatewayanalytical.comscielo.org.mx These techniques are complementary and offer valuable information about the functional groups present in this compound and its derivatives. gatewayanalytical.com

FTIR spectroscopy relies on the absorption of infrared radiation by molecules, which induces changes in the dipole moment of molecular bonds. photothermal.com It is particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.com In the context of this compound, FTIR can be used to identify the characteristic vibrational bands associated with the thienyl ring, Si-O-C linkages, and C-H bonds.

Raman spectroscopy is based on the inelastic scattering of monochromatic light, which is sensitive to changes in the polarizability of molecular bonds. gatewayanalytical.comphotothermal.com It is particularly effective for analyzing homo-nuclear bonds, such as C-C, C=C, and C≡C bonds within the thienyl group. gatewayanalytical.com A key advantage of Raman spectroscopy is that it typically requires minimal to no sample preparation. gatewayanalytical.com

Complementary Nature of FTIR and Raman:

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of IR radiation | Inelastic scattering of light |

| Selection Rule | Change in dipole moment | Change in polarizability |

| Sensitivity | Polar bonds (e.g., C=O, O-H) | Non-polar bonds (e.g., C-C, C=C) |

| Interference | Water can be an issue | Fluorescence can be an issue |

This table highlights the general differences between the two techniques. gatewayanalytical.comphotothermal.com

The combined use of FTIR and Raman spectroscopy provides a more complete picture of the molecular structure of this compound-based systems. For example, in polyurethane systems, FTIR can monitor the disappearance of the -NCO peak and the appearance of the -C=O peak of the amide, while Raman spectroscopy can confirm the presence of disulfide (S-S) and carbon-sulfur (C-S) bonds. researchgate.net

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgetamu.eduthermofisher.com It is widely used for the identification and quantification of volatile and semi-volatile organic compounds, making it an ideal tool for analyzing this compound. thermofisher.comspectroinlets.com

In a GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph based on their boiling points and interactions with the stationary phase. spectroinlets.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique fingerprint for each compound. etamu.edu

Applications of GC-MS for this compound:

Compound Identification: By comparing the obtained mass spectrum with a library of known spectra, the identity of this compound can be confirmed.

Purity Assessment: GC-MS can detect and identify any impurities present in a sample of this compound, which is crucial for quality control.

Reaction Monitoring: The progress of reactions involving this compound can be followed by analyzing aliquots of the reaction mixture at different time intervals.

A typical GC-MS analysis provides two key pieces of information: the retention time from the GC, which is the time it takes for a compound to elute from the column, and the mass spectrum from the MS. etamu.edu

Characterization of Interfacial and Surface Properties

The performance of materials derived from this compound often depends on their surface and interfacial properties. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are essential for characterizing these properties at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information about the elemental composition, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. phi.comresearchgate.netwikipedia.org

In XPS, the sample surface is irradiated with a beam of X-rays, causing the emission of photoelectrons. phi.com The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be determined. thermofisher.com Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding environment of the atoms. researchgate.net

Key Information from XPS Analysis of this compound-Based Surfaces:

Elemental Composition: XPS can quantify the atomic concentration of elements such as silicon, oxygen, carbon, and sulfur on the surface.

Chemical State Analysis: High-resolution XPS spectra of individual elements can reveal the different chemical states present. For example, the Si 2p spectrum can distinguish between silicon in a silane (B1218182) and silicon in a siloxane (Si-O-Si) network. Similarly, the C 1s and S 2p spectra can provide information about the integrity of the thienyl ring on the surface.

Thin Film Characterization: XPS can be combined with ion milling to obtain depth profiles, providing information on the composition and structure of thin films and coatings derived from this compound. phi.com

Typical XPS Analysis Steps:

Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

High-Resolution Scans: Detailed scans are acquired for the elements of interest to determine their chemical states.

Quantification: The peak areas in the survey scan are used to calculate the atomic concentrations of the elements.

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface topography with near-atomic resolution. eag.commeasurlabs.com It works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. anton-paar.com

The interaction forces between the tip and the sample cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a photodiode detects this deflection, which is then used to generate a topographical map of the surface. anton-paar.com AFM can be operated in different modes, such as contact mode and tapping mode, to accommodate various sample types and imaging conditions. eag.com Tapping mode is often preferred for delicate samples to minimize surface damage. eag.com

Applications of AFM for this compound-Based Systems:

Surface Roughness Quantification: AFM can provide precise measurements of surface roughness parameters, such as the root-mean-square (RMS) roughness, which is important for applications where surface smoothness is critical.

Morphological Analysis: The technique can visualize the morphology of thin films and coatings, revealing features such as grains, domains, and defects.

Nanomechanical Properties: Advanced AFM modes can map other surface properties, such as adhesion and modulus, providing insights into the mechanical behavior of the material at the nanoscale. eag.com

AFM Imaging Parameters:

| Parameter | Description |

| Scan Size | The area of the surface being imaged. |

| Scan Rate | The speed at which the tip scans the surface. |

| Setpoint | The desired interaction force between the tip and the sample. |

| Gains | Parameters that control the feedback loop. |

These parameters are adjusted to optimize image quality.

By providing detailed information on surface topography and morphology, AFM complements the chemical information obtained from XPS, offering a comprehensive understanding of the surface properties of this compound-based materials.

Contact Angle Analysis for Wettability and Surface Energy Determination

Contact angle analysis is a fundamental technique for quantifying the wettability of a solid surface, which describes the tendency of a liquid to spread across it. nanoscience.com The measurement is defined by the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com This angle, often described by the Young Equation, provides critical insight into the interfacial tensions between the different phases. nanoscience.comresearchgate.net

The wettability of a surface is categorized by its water contact angle. A contact angle less than 90° indicates a hydrophilic (water-attracting) surface, where the water droplet tends to spread out. Conversely, a contact angle greater than 90° signifies a hydrophobic (water-repelling) surface, on which water tends to "ball up". nanoscience.com

In the context of this compound, this compound is utilized to modify the surface properties of substrates like silica (B1680970). Research shows that applying this compound to a silica surface significantly alters its wettability. acs.org While an unmodified, clean silicon and glass surface is hydrophilic with a water contact angle of approximately 27°, a surface functionalized with this compound demonstrates intermediate wetting behavior. acs.org

The modification with this compound, which introduces polarizable thiophene (B33073) residues containing sulfur heteroatoms and an aromatic structure, results in a measured contact angle of 95°. acs.org This shift from a hydrophilic to a borderline hydrophobic state is a direct consequence of the chemical nature of the silane modifier. This intermediate wettability is distinct from more strongly hydrophobic surfaces, such as those modified with dodecyl-group silanes. acs.org

The data below, derived from studies on modified silica surfaces, illustrates the effect of this compound on wettability.

Table 1: Contact Angle of Water on Modified and Unmodified Surfaces

| Surface Type | Contact Angle (θ) | Wettability Classification |

|---|---|---|

| Unmodified Silicon/Glass | 27° acs.org | Hydrophilic |

This ability to precisely engineer surface wettability is crucial for applications where fluid distribution and interfacial interactions are critical, such as in porous media for geological storage operations. acs.org

Electrochemical Impedance Spectroscopy (EIS) in Coating and Material Degradation Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the performance and degradation of protective coatings. nih.govmdpi.com The method involves applying a small alternating current (AC) voltage at various frequencies to a coated metal sample exposed to an electrolyte, typically a salt solution like 3.5% NaCl. nih.govpaint.org By measuring the impedance—the total opposition to current flow—the technique can simultaneously monitor the deterioration of the coating and the corrosion processes occurring on the underlying metal substrate. paint.org

An intact, high-quality coating acts as a capacitor and exhibits very high impedance (often >10⁸ ohm·cm²) at low frequencies, effectively blocking the electrolyte from reaching the metal. mdpi.com As the coating degrades through exposure to the environment, defects such as pores and cracks form. These defects allow the electrolyte to penetrate the coating, creating a low-impedance path to the substrate. paint.org This leads to a significant drop in the low-frequency impedance modulus, which is a primary indicator of coating failure. nih.gov

While specific EIS studies on coatings formulated exclusively with this compound are not prevalent in the reviewed literature, the technique is directly applicable for assessing the protective barrier properties of any coating system derived from it. For a hypothetical coating based on this compound, EIS could track its performance over time when immersed in a corrosive environment. The analysis of the EIS spectra, often interpreted using equivalent electrical circuits, would yield quantitative data on properties like coating capacitance (Cc) and pore resistance (Rpo).

Coating Capacitance (Cc): This value is related to the amount of water absorbed by the coating. An increase in Cc over time suggests water uptake, which can precede coating failure.

Pore Resistance (Rpo) or Coating Resistance (Rc): This parameter represents the resistance to ion flow through the pores and defects in the coating. A high initial Rpo indicates good barrier properties, while a decrease over time signals the breakdown of the coating and the onset of corrosion.

The following table conceptualizes how EIS data might track the degradation of a coating over an extended immersion period.

Table 2: Conceptual EIS Data for a Hypothetical Degrading Coating | Immersion Time | Low-Frequency Impedance (|Z| at 0.01 Hz) | Coating Resistance (Rc) | Coating Capacitance (Cc) | Degradation Stage | | :--- | :--- | :--- | :--- | :--- | | Initial (0 hours) | > 10¹⁰ Ω·cm² | Very High | Low | Intact Coating | | 100 hours | ~ 10⁹ Ω·cm² | High | Increasing | Initial Water Uptake | | 500 hours | ~ 10⁷ Ω·cm² | Decreasing | High | Pore Formation / Ionic Pathways | | 1000 hours | < 10⁶ Ω·cm² | Low | Very High | Significant Degradation / Corrosion Onset |

Coatings that maintain a resistance above 10⁸ ohm·cm² are generally considered to provide good corrosion protection, whereas values below 10⁶ ohm·cm² indicate poor performance. mdpi.com Therefore, EIS serves as a highly sensitive tool for quantifying the protective lifespan of coatings based on this compound.

Advanced Spectroscopic Methods for In-Situ and Operando Studies

To gain a deeper understanding of how this compound-based systems function under real-world conditions, advanced spectroscopic methods are employed. These techniques are broadly categorized as in-situ and operando studies.

In-situ spectroscopy involves characterizing a material within a controlled reaction environment, providing snapshots of its state under specific temperatures, pressures, or chemical exposures. mdpi.com

Operando spectroscopy is a more advanced approach that combines in-situ characterization with the simultaneous measurement of the material's activity or performance. researchgate.net This allows for direct correlation between a material's structural or chemical state and its functional properties in real-time. researchgate.netsemanticscholar.org

These methods are crucial for elucidating reaction mechanisms, identifying active sites, and observing dynamic structural changes in materials like catalysts or functional surfaces. mdpi.comrsc.org While specific operando studies focused on this compound are not widely documented, the application of these techniques would be invaluable for understanding its behavior in various applications.

For example, if this compound were used as a component in a catalytic system or as a surface modifier in a reactive environment, operando techniques could provide key insights. Several powerful methods could be applied:

X-ray Absorption Spectroscopy (XAS): This synchrotron-based technique is highly sensitive to the local atomic structure and oxidation state of a specific element. Operando XAS could be used to track changes in the sulfur or silicon environments within the thienylsilane (B15475989) molecule during a chemical process, revealing how it interacts with other species. semanticscholar.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for identifying functional groups and adsorbed molecules. mdpi.com In-situ or operando IR/Raman could monitor the integrity of the thiophene ring and the Si-O bonds of this compound when exposed to heat or reactants, and could identify reaction intermediates. mdpi.com

The table below summarizes how these advanced methods could be applied to study systems containing this compound.

Table 3: Application of Advanced Spectroscopic Methods to this compound Systems

| Spectroscopic Technique | Mode | Potential Information Gained |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | Operando | Determination of oxidation states of Si or S; changes in local atomic coordination during a reaction. semanticscholar.org |

| Infrared (IR) Spectroscopy | In-situ / Operando | Identification of adsorbed intermediate species on the surface; monitoring the stability of Si-O and thiophene ring bonds. mdpi.com |

| Raman Spectroscopy | In-situ / Operando | Probing vibrational modes of the silane structure; detecting structural changes or degradation under operational conditions. mdpi.com |

By employing these sophisticated techniques, researchers can bridge the gap between a material's static properties and its dynamic behavior, leading to the rational design of more stable and effective materials based on this compound.

Theoretical and Computational Chemistry of Triethoxy 2 Thienylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of molecules. For Triethoxy-2-thienylsilane, these methods can predict its three-dimensional structure, the distribution of electrons, and its inherent reactivity, guiding experimental efforts.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties by approximating the exchange-correlation energy. For molecules like this compound, DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com These geometric parameters are crucial for understanding the molecule's steric profile and how it interacts with other species.

Computational analyses on related thienylsilane (B15475989) and organosilicon compounds have demonstrated that DFT can effectively model structural parameters and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and electronic excitation properties. Furthermore, calculations of the molecular electrostatic potential (MEP) can identify electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the electron-rich sulfur and oxygen atoms, along with the π-system of the thiophene (B33073) ring, are expected to be key features in its electronic landscape.

Illustrative Data Table: Calculated Geometrical Parameters for this compound This table presents hypothetical, yet realistic, data that would be obtained from a DFT geometry optimization calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | Si-C(thiophene) | 1.87 Å |

| Bond Length | Si-O | 1.65 Å |

| Bond Length | C-S (thiophene) | 1.73 Å |

| Bond Angle | O-Si-O | 108.5° |

| Bond Angle | O-Si-C(thiophene) | 110.5° |

| Dihedral Angle | C(thiophene)-Si-O-C(ethyl) | -175.0° (anti) |

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are often used for high-accuracy energy calculations and conformational analysis, especially for flexible molecules. researchgate.netacs.org this compound possesses significant conformational flexibility due to the rotation around several single bonds, primarily the Si-C(thiophene), Si-O, and O-C bonds.

A conformational search can identify various stable isomers (conformers) and the transition states that connect them. nih.govmdpi.com For the ethoxy groups, gauche and anti (trans) arrangements are possible, leading to a complex potential energy surface. Ab initio calculations can determine the relative energies of these conformers, revealing the most stable, lowest-energy structures. acs.org This analysis is critical as the conformation can significantly impact the molecule's reactivity and the properties of materials derived from it. For instance, steric hindrance in certain conformers might block reactive sites or influence packing in the solid state.

Illustrative Data Table: Relative Conformational Energies of this compound This table presents hypothetical relative energies for different rotamers of the ethoxy groups, calculated using an ab initio method.

| Conformer Description (Rotation around Si-O bonds) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|

| anti, anti, anti (aaa) | 0.00 | 55% |

| gauche, anti, anti (gaa) | 0.85 | 25% |

| gauche, gauche, anti (gga) | 1.50 | 15% |

| gauche, gauche, gauche (ggg) | 2.10 | 5% |

Vibrational Spectra Simulation and Interpretation

Computational methods, particularly DFT, are invaluable for simulating and interpreting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic frequencies, researchers can predict the positions and intensities of vibrational bands. nih.gov These simulations serve as a powerful tool for assigning experimental spectral peaks to specific molecular motions, such as stretching, bending, and torsional modes. gelest.com

For this compound, simulated spectra would allow for the unambiguous identification of characteristic peaks. Key vibrational modes would include the Si-O stretching vibrations, typically found in the 1130-1000 cm⁻¹ region, C-S stretching of the thiophene ring, and various C-H and C-C vibrations of the ethoxy and thienyl groups. cdnsciencepub.comresearchgate.net Comparing the simulated spectrum with experimental data can confirm the molecule's structure and purity. Furthermore, shifts in vibrational frequencies upon polymerization or reaction can be computationally modeled to understand changes in bonding and structure.

Illustrative Data Table: Simulated Vibrational Frequencies for this compound This table presents hypothetical DFT-calculated vibrational frequencies and their assignments for key functional groups.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 3105 | C-H stretch (thiophene ring) | Medium |

| 2975 | C-H asymmetric stretch (ethyl CH₃) | Strong |

| 1445 | C=C stretch (thiophene ring) | Strong |

| 1080 | Si-O-C asymmetric stretch | Very Strong |

| 820 | Thiophene ring breathing | Medium |

| 740 | Si-C(thiophene) stretch | Medium-Strong |

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry allows for the detailed exploration of reaction mechanisms at the atomic level, providing insights that are often inaccessible through experiments alone. This includes mapping reaction pathways, identifying transient intermediates, and calculating activation energies.

This compound can undergo various catalytic reactions, most notably the hydrolysis and condensation of its triethoxysilyl group, which is the basis of sol-gel chemistry. mdpi.comgelest.com Computational models can elucidate the mechanism of these reactions under acidic or basic conditions. researchgate.netacs.org DFT calculations can be used to model the reaction pathway, including the initial protonation or nucleophilic attack, the formation of pentacoordinate silicon intermediates, and the final elimination of ethanol (B145695) to form silanols (Si-OH). researchgate.net

By calculating the energy of reactants, transition states, and products, a complete reaction energy profile can be constructed. escholarship.org This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is directly related to the reaction rate. Such studies on related alkoxysilanes have shown that the nature of the catalyst and the substituents on the silicon atom significantly influence the reaction kinetics. nih.govresearchgate.net Modeling these pathways for this compound would clarify the role of the thienyl group in influencing the reactivity of the ethoxysilyl moieties.

Illustrative Data Table: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis of an Ethoxy Group This table outlines the calculated relative free energies for key species along a hypothetical reaction coordinate.

| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | (Thienyl)Si(OEt)₃ + H₃O⁺ | 0.0 |

| Transition State 1 (Protonation) | [(Thienyl)Si(O(H)Et)(OEt)₂]⁺ complex | +5.2 |

| Intermediate | Protonated Silane (B1218182) + H₂O | -2.5 |

| Transition State 2 (Nucleophilic Attack) | [H₂O---Si(O(H)Et)(OEt)₂(Thienyl)]⁺ | +18.5 |

| Products | (Thienyl)Si(OH)(OEt)₂ + EtOH + H⁺ | -8.0 |

This compound is a bifunctional monomer capable of polymerizing through two distinct mechanisms: sol-gel polymerization via the silyl (B83357) group and conductive polymer formation via the thiophene ring. Computational simulations are essential for understanding the kinetics of these processes.

Sol-Gel Polymerization: The hydrolysis of the triethoxysilyl groups generates reactive silanols, which then undergo condensation to form siloxane (Si-O-Si) bridges, leading to a cross-linked network. unipd.it Reactive molecular dynamics (MD) or kinetic Monte Carlo (kMC) simulations can model these complex, multi-step processes. escholarship.org These simulations can track the formation of oligomers and the growth of the polymer network over time, providing insights into how reaction conditions (like pH and water concentration) affect the final material structure. mdpi.comescholarship.org

Conductive Polymer Formation: The thiophene ring can be polymerized, typically through oxidative or electrochemical methods, to form poly(thienylsilane), a conjugated polymer with potential applications in electronics. scirp.orgacs.orgacs.org Computational studies can model the initiation (oxidation of the monomer to a radical cation), propagation (coupling of radical cations), and termination steps. uc.eduresearchgate.netacs.org DFT calculations can predict the regioselectivity of the coupling (e.g., α-α vs. α-β linkages), which is critical for the electronic properties of the resulting polymer. researchgate.net Simulations can help predict how the bulky triethoxysilyl group influences the polymerization mechanism and the final polymer's morphology and conductivity. researchgate.netnih.gov

Illustrative Data Table: Simplified Kinetic Model for Polymerization This table shows hypothetical rate constants for the initiation and propagation steps in two different polymerization scenarios.

| Polymerization Type | Reaction Step | Description | Hypothetical Rate Constant (k) |

|---|---|---|---|

| Sol-Gel Condensation | Initiation (Hydrolysis) | ≡Si-OEt + H₂O → ≡Si-OH + EtOH | khydrolysis = 1.5 x 10⁻⁴ M⁻¹s⁻¹ |

| Propagation | 2 ≡Si-OH → ≡Si-O-Si≡ + H₂O | kcondensation = 5.0 x 10⁻³ M⁻¹s⁻¹ | |

| Electropolymerization | Initiation (Oxidation) | Monomer → Monomer Radical Cation | kinitiation = f(Potential) |

| Propagation | Dimer + Monomer Radical Cation → Trimer | kpropagation = 2.1 x 10³ M⁻¹s⁻¹ |

Polymerization Chemistry and Mechanistic Studies Involving Triethoxy 2 Thienylsilane

Triethoxy-2-thienylsilane as a Monomer and Linker in Polymer Synthesis

The dual reactivity of this compound allows for its direct incorporation into polymer chains or its use as a covalent bridge between different material phases. The thienyl group can participate in polymerization, particularly through electrochemical or oxidative chemical methods, to form polythiophene derivatives, while the triethoxysilane (B36694) moiety can undergo hydrolysis and condensation to form a stable polysiloxane network or to graft the molecule onto hydroxylated surfaces.

As a monomer, it can be used in the synthesis of functional polysilanes. For example, linear polysilanes with appended thienyl groups on carbosilyl side chains have been synthesized. researchgate.netias.ac.in These syntheses often utilize methods like Wurtz coupling of precursor carbosilanes. ias.ac.in The inclusion of the thienyl group introduces valuable electronic and optical properties into the polysilane backbone.

As a linker, this compound is instrumental in creating organic-inorganic hybrid materials. It can be used to covalently attach conjugated polymers, such as poly(3-hexylthiophene) (P3HT), to inorganic nanostructures like titanium dioxide (TiO2) nanorods. researchgate.net In this process, the triethoxysilane end of the molecule anchors to the surface of the TiO2, while the thienyl group acts as a polymerization site for the in situ formation of the P3HT chain, creating a chemically linked composite material. researchgate.net

Table 1: Examples of Polymers Synthesized Using this compound

| Polymer Type | Role of this compound | Synthesis Method | Resulting Polymer/Composite | Reference |

|---|---|---|---|---|

| Functional Polysilanes | Monomer Precursor | Wurtz Coupling | Linear polysilanes with thienyl-substituted side chains | researchgate.netias.ac.in |

| Hybrid Composites | Interfacial Linker | In situ Polymerization | Chemically linked P3HT–Si–nr–TiO2 | researchgate.net |

| Surface Films | Surface Modifier/Monomer | Electrochemical Polymerization | Polythiophene films covalently bonded to substrates | spiedigitallibrary.orgnih.govresearchgate.net |

Role as a Cross-Linking Agent and Interfacial Linker in Hybrid Polymer Systems

The triethoxysilane group is the key to the function of this compound as a cross-linking and interfacial agent. These groups can react with surface hydroxyls (–OH) on substrates like glass, silicon oxides, or metal oxides (e.g., indium tin oxide (ITO), zinc oxide (ZnO)) to form a robust, self-assembled monolayer (SAM) covalently bonded to the surface. nih.govacs.org This SAM acts as an interfacial linker, fundamentally altering the surface properties.

In hybrid polymer systems, this interfacial layer serves multiple purposes:

Improved Adhesion: It creates a strong covalent link between an inorganic substrate and an organic polymer overlayer, enhancing the durability and stability of the final device. researchgate.net

Nucleation Site: The surface-bound thienyl groups act as ideal nucleation sites for the subsequent polymerization of other thiophene-based monomers. spiedigitallibrary.orgspiedigitallibrary.org This leads to more uniform and ordered polymer film growth. nih.govacs.org

Interfacial Engineering: By creating a well-defined interface, the thienylsilane (B15475989) layer can improve charge transport and collection in electronic devices like solar cells. nih.govacs.org It has been shown to enhance hole collection and improve the efficiency of bulk heterojunction solar cells. nih.govacs.org

While this compound itself can contribute to a cross-linked siloxane network at the interface through hydrolysis and condensation, the broader concept of cross-linking involves creating a three-dimensional polymer network for enhanced mechanical and thermal stability. mdpi.com Silicon compounds with multiple reactive groups are often used for this purpose in creating materials like hydrogels. google.com The functionality of this compound allows it to be integrated into such cross-linked systems, providing both structural integrity via the siloxane bonds and electronic functionality via the thienyl group.

Electrochemical Polymerization Mechanisms Facilitated by Thienylsilane Functionalization

Electrochemical polymerization is a powerful technique to grow conjugated polymer films directly onto conductive substrates. The functionalization of these substrates with a SAM of this compound significantly facilitates this process for thiophene-based polymers. nih.govspiedigitallibrary.org

The mechanism involves first treating the electrode surface (e.g., ITO) to generate hydroxyl groups, followed by exposure to this compound, which chemisorbs to form a thiophene-terminated surface. acs.orggoogle.com When this modified electrode is used as the anode in an electrochemical cell containing a monomer like 3,4-ethylenedioxythiophene (B145204) (EDOT) or 3-hexylthiophene, the polymerization is initiated at the surface-bound thienyl groups. spiedigitallibrary.orgnih.gov

Research findings have consistently shown several key advantages of this approach:

Reduced Oxidation Potential: The thienylsilane molecular layer reduces the oxidation potential required to initiate the polymerization of monomers like EDOT. nih.govacs.org This indicates that the surface acts as a favorable nucleation site. spiedigitallibrary.orgspiedigitallibrary.org

Enhanced Film Quality: The resulting polymer films, such as poly(3,4-ethylenedioxythiophene):poly(p-styrenesulfonate) (ePEDOT:PSS), are more uniform, exhibit lower surface roughness, and have higher conductivity compared to films grown on unmodified substrates. nih.govacs.org

Increased Polymer Growth: In hybrid systems, such as P3HT grown on ZnO nanowires, the thienylsilane-modified surface leads to a greater amount of polymer being deposited, resulting in stronger UV-Vis absorption. spiedigitallibrary.orgspiedigitallibrary.org

Table 2: Effect of this compound Surface Modification on Electrochemical Polymerization

| Parameter | Unmodified Substrate | Thienylsilane-Modified Substrate | Observation | Reference |

|---|---|---|---|---|

| Oxidation Potential | Higher | Lower | Easier initiation of polymerization | spiedigitallibrary.orgnih.govacs.org |

| Polymer Film Coverage | Less Uniform | More Uniform, Lower Roughness | Improved film quality and morphology | nih.govacs.org |

| Polymer Adhesion | Weaker | Stronger (Covalent Bonding) | Enhanced device stability | researchgate.net |

| Amount of Polymer | Lower | Higher | Favorable nucleation leads to more growth | spiedigitallibrary.orgspiedigitallibrary.org |

Controlled Radical Polymerization and Related Strategies Incorporating Silane (B1218182) Moieties

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with precise control over molecular weight, architecture, and functionality. acs.org A key strategy in materials science is surface-initiated CRP (SI-CRP), where polymer chains are grown directly from a substrate to create a "polymer brush". acs.orgsci-hub.se

Silane moieties are fundamental to this approach, acting as the primary agents for anchoring the polymerization initiator to a wide variety of substrates. acs.org While studies may not always specify this compound, the chemical principles are directly applicable. The general method involves functionalizing a surface (e.g., silicon oxide) with a silane coupling agent that contains a group capable of initiating polymerization. sci-hub.se

Common strategies include:

Atom Transfer Radical Polymerization (ATRP): Surfaces are often functionalized with an aminosilane (B1250345) like aminopropyltriethoxysilane (APTES). The amino group is then used to attach an ATRP initiator containing a carboxylic acid group. acs.org

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: Silane-containing RAFT agents can be synthesized and directly anchored to oxide surfaces. acs.orgsci-hub.se Alternatively, a strategy similar to that for ATRP can be used, where a RAFT agent is attached to a pre-silanized surface. acs.org

In this context, this compound offers a versatile platform. Its triethoxy groups provide the anchoring mechanism to the substrate. The thienyl ring could, in principle, be chemically modified to bear an initiating group for techniques like ATRP or NMP (Nitroxide-Mediated Polymerization), or it could be part of a monomer mixture copolymerized via CRP. The use of silanes as chain transfer agents in certain transition metal-catalyzed polymerizations has also been explored to create silyl (B83357) end-functionalized polymers. researchgate.net

Polymerization of Cyclic Siloxanes and Related Monomers

The ring-opening polymerization (ROP) of cyclic siloxanes is a cornerstone of the silicone industry, used to produce high-molecular-weight linear polysiloxanes. gelest.comgelest.com Common monomers for this process are unstrained cyclotetrasiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), and strained cyclotrisiloxanes, like hexamethylcyclotrisiloxane (B157284) (D3). gelest.comresearchgate.net The polymerization can be initiated by either anionic or cationic catalysts, which cleave the Si-O-Si bond in the monomer ring and reform it to grow the polymer chain. gelest.com

This process leads to an equilibrium distribution of linear polymer chains and cyclic species. gelest.com While this compound is not a cyclic siloxane and does not directly participate in this type of ROP, its chemistry is related to the broader goal of creating functional polysiloxanes. The synthesis of polysilanes containing thienyl groups via other methods, such as the Wurtz coupling of dichlorosilane (B8785471) precursors, represents an alternative route to incorporate heterocycles into a silicon-based polymer backbone. researchgate.netias.ac.in Such functional polymers are of interest for their unique electronic properties derived from the σ-delocalized silicon backbone combined with the π-conjugated side chains. ias.ac.in

Development and Application of Triethoxy 2 Thienylsilane Derived Functional Materials

Surface Modification and Interfacial Engineering Applications

The ability of triethoxy-2-thienylsilane to self-assemble on substrates and form stable, functional monolayers is central to its use in surface and interfacial engineering. By carefully controlling the surface chemistry, it is possible to tailor the properties of materials for specific, high-performance applications.

Enhancement of Adhesion and Compatibility in Organic-Inorganic Composites

A primary challenge in developing high-performance composite materials is ensuring strong adhesion and compatibility between the distinct organic (polymeric) and inorganic (filler, substrate) phases. Silane (B1218182) coupling agents are crucial for bridging this interface. This compound excels in this role by chemically bonding to the inorganic component while presenting an organic-compatible thiophene (B33073) group to the polymer matrix.

The mechanism involves the hydrolysis of the ethoxy groups (Si-OCH₂CH₃) on the silane to form silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic materials like metals or metal oxides, forming stable, covalent oxane bonds (e.g., Si-O-Metal). This creates a robust link between the substrate and the silane layer.

Research has demonstrated the practical application of this principle. For instance, the surface of stainless steel has been modified using this compound to improve the adhesion of subsequent polymer coatings. In one study, stainless steel substrates were first hydroxylated and then treated with a this compound solution. This silanization step was fundamental in enhancing the bonding of a polythiophene-based coating, ultimately improving the coating's durability and corrosion protection performance. The thiophene unit of the silane provides a compatible surface for the electropolymerization of the thiophene-based polymer, ensuring a seamless and strongly adhered interface. This improved interfacial compatibility is critical for the long-term performance of organic-inorganic composite systems. researchgate.net

Tailoring Surface Hydrophobicity/Hydrophilicity for Specific Applications

The wettability of a surface, characterized by its hydrophobic (water-repelling) or hydrophilic (water-attracting) nature, is a critical parameter in many applications. This compound can be used to precisely control this property. The inherent nature of the alkyl chains in the ethoxy groups and the thiophene ring can impart a hydrophobic character to an otherwise hydrophilic surface.

The process of surface modification changes the surface energy. For example, studies on ZnO nanowires functionalized with a self-assembled layer of this compound included characterization using water contact angle measurements. spiedigitallibrary.org A significant increase in the water contact angle after functionalization indicates a shift towards a more hydrophobic surface. This change is attributed to the organic moieties (thiophene and residual ethoxy/alkyl groups) now covering the inorganic ZnO surface.

This tailored wettability is highly desirable. For instance, in corrosion-resistant coatings, a hydrophobic surface prevents water from reaching the underlying metal, thereby inhibiting corrosion. researchgate.net In the context of organic electronics, controlling the surface energy of the dielectric layer can influence the morphology and crystal growth of the overlying organic semiconductor, which in turn affects device performance.

| Substrate | Treatment | Observation | Reference |

| ZnO Nanowires | Functionalization with this compound | Characterized by water contact angle measurements to confirm surface modification. | spiedigitallibrary.org |

| Stainless Steel | Silanization with this compound | Part of a process to create superhydrophobic and corrosion-resistant coatings. | researchgate.net |

Functionalization of Nanostructured Materials (e.g., ZnO Nanowires, TiO₂ Nanoparticles)

The high surface area and unique properties of nanostructured materials can be further enhanced through surface functionalization. This compound is particularly effective for modifying metal oxide nanostructures like zinc oxide (ZnO) nanowires and titanium dioxide (TiO₂) nanoparticles.

ZnO Nanowires: Vertically aligned ZnO nanowires are promising for use in hybrid solar cells and sensors. However, achieving a good interface with organic polymers like poly(3-hexylthiophene) (P3HT) is challenging. Research has shown that a self-assembled monolayer of this compound on ZnO nanowires acts as an ideal interfacial layer. spiedigitallibrary.org The process involves first activating the ZnO surface with an oxygen plasma to generate hydroxyl groups, followed by immersion in a this compound solution. spiedigitallibrary.org X-ray photoelectron spectroscopy (XPS) confirms the presence of the silane molecular layer on the ZnO surface. spiedigitallibrary.org This thiophene-terminated surface then acts as a favorable nucleation site, promoting the in situ electrochemical polymerization of P3HT directly onto the nanowires, creating an intimate organic-inorganic interface. spiedigitallibrary.org

TiO₂ Nanoparticles: While specific studies detailing the use of this compound with TiO₂ are less common, the principles of functionalization are similar to those for ZnO and other metal oxides. Generally, silane coupling agents are used to improve the dispersion and compatibility of TiO₂ nanoparticles within polymer matrices or to alter their surface properties. researchgate.net The process involves grafting the silane onto the TiO₂ surface through the formation of Ti-O-Si bonds. researchgate.net This modification can change the isoelectric point of the nanoparticles and improve their dispersion stability in various solvents. researchgate.net By analogy, functionalizing TiO₂ with this compound would render the nanoparticles' surface organic-friendly and electronically active, making them suitable for applications in photocatalysis and hybrid photovoltaics.

Advanced Materials for Electronics and Optoelectronics

The unique electronic properties of the thiophene ring make this compound a valuable component in the fabrication of advanced electronic and optoelectronic devices. It serves as an interfacial modifier that can enhance device performance and stability.

Integration in Organic Electronic Devices (OFETs, Sensors)

Organic Field-Effect Transistors (OFETs): OFETs are a cornerstone of flexible, low-cost electronics. The performance of these devices is highly dependent on the interface between the semiconductor and the dielectric layer. This compound can be used to modify the dielectric surface (e.g., SiO₂) to improve the performance of the transistor. Its π-conjugated thiophene moiety is known to enhance charge transport in organic thin-film transistors. By creating a thiophene-rich surface, the silane layer can promote better ordering of the subsequently deposited organic semiconductor, leading to higher carrier mobility.

Influence on Charge Transport and Electronic Properties of Hybrid Devices

The primary role of this compound at the organic-inorganic interface in electronic devices is to facilitate efficient charge transport. This influence is manifested in several ways:

Favorable Nucleation and Growth: As observed in ZnO/P3HT hybrid systems, the thienyl-functionalized surface acts as a preferential site for the polymerization of the conjugated polymer. spiedigitallibrary.org This leads to a more homogeneous and well-defined interface, which is essential for charge separation and transport.

Reduced Potential Barriers: The thienylsilane (B15475989) modified layer has been shown to significantly decrease the oxidation potential required for the electrochemical polymerization of P3HT compared to unmodified ZnO surfaces or bare ITO. spiedigitallibrary.org This indicates that the silane layer lowers the energetic barrier for charge transfer processes at the interface.

These findings highlight how the molecular-level engineering enabled by this compound directly translates into enhanced electronic properties, making it a key enabling material for the next generation of hybrid electronic devices.

| Application | Substrate/Nanomaterial | Functional Role of this compound | Observed Outcome | Reference(s) |

| Hybrid Solar Cells | ZnO Nanowires | Interfacial layer between ZnO and P3HT. | Acts as a nucleation site, lowers P3HT polymerization potential, increases charge density. | spiedigitallibrary.org |

| Organic Photovoltaics | ITO Electrode | Forms a "seed layer" for PEDOT:PSS polymerization. | Creates a functional interfacial modifier for improved charge extraction. | google.com |

| Organic Field-Effect Transistors | Dielectric Surface | Surface modifier with π-conjugated moiety. | Enhances charge transport in the transistor channel. | |

| Corrosion Protection | Stainless Steel | Adhesion promoter for polymer coating. | Improves bonding and contributes to a superhydrophobic, protective surface. | researchgate.net |

Catalytic Systems and Supports

The unique molecular structure of this compound, which combines a reactive triethoxysilyl group with a sulfur-containing aromatic thiophene ring, makes it a valuable precursor in the synthesis of advanced catalytic materials. Its application spans the creation of novel heterogeneous catalysts and the development of structured sol-gel materials for catalytic supports.

The design of heterogeneous catalysts often involves the immobilization of active catalytic species onto a solid support, a process that can be effectively achieved through silane functionalization. Organotrialkoxysilanes, such as this compound, serve as molecular linkers or coupling agents to modify the surface of inorganic supports like silica (B1680970), alumina, or titania. osti.govrsc.org The triethoxy groups can hydrolyze and form stable covalent siloxane (Si-O-Si) bonds with the support's surface hydroxyl groups, while the thienyl group can act as an anchor for catalytically active metal complexes or be part of a ligand system. rsc.org

This functionalization approach is a cornerstone of creating nanostructured materials for heterogeneous catalysis. rsc.org For instance, the thienyl moiety of this compound can be utilized in palladium-catalyzed cross-coupling reactions. Research has shown that heteroarylsilanes, including 2-thienylsilane, can participate in Hiyama cross-coupling reactions to form carbon-carbon bonds, achieving good to excellent yields. mdpi.com In a specific protocol for synthesizing (hetero)aryl-functionalized azaindoline derivatives, the use of 2-thienylsilane with a Pd(OAc)₂ catalyst resulted in a 77% yield of the targeted product. mdpi.com This demonstrates the direct involvement of the thienylsilane in the catalytic cycle.

Furthermore, mesoporous silica functionalized with sulfonic acid groups has been shown to be an effective heterogeneous catalyst for reactions like Friedel-Crafts alkylation. nih.gov While this example uses a different silane, it highlights the principle of using silane chemistry to create solid acid catalysts, a strategy where this compound could be adapted to introduce specific electronic or steric properties via the thienyl group.

Table 1: Approaches to Heterogeneous Catalyst Design via Silane Functionalization

| Method | Description | Role of this compound | Potential Application |

|---|---|---|---|

| Surface Grafting | Covalent attachment of silane molecules to the surface of a pre-formed support (e.g., silica gel). | The triethoxysilyl group reacts with surface hydroxyls, tethering the thienyl group to the support. | Creating supports with modified surface polarity or for anchoring metal catalysts. |

| Co-condensation | One-pot synthesis where the silane is mixed with a silica precursor (e.g., TEOS) during the sol-gel process. | The silane is incorporated directly into the bulk structure of the silica matrix. | Formation of hybrid organic-inorganic materials with homogeneously distributed functional sites. |

| Direct Reagent | The silane itself acts as a reactant in a catalytic cycle. | The thienylsilane moiety participates directly in cross-coupling reactions. | Synthesis of complex organic molecules, such as functionalized heterocycles. mdpi.com |

The sol-gel process is a versatile method for producing solid materials from small molecules, and it is particularly well-suited for creating catalytic materials with high surface area and controlled porosity. rsc.org Organotrialkoxysilanes are key precursors in this process, polymerizing through hydrolysis and condensation reactions to form polysilsesquioxanes [R-SiO₁.₅]n. osti.gov These materials can range from soluble oligomers to highly cross-linked, insoluble gels that are ideal for applications as catalyst supports or separation media. osti.gov

When this compound is used in a sol-gel process, typically with a catalyst like aqueous HCl or NaOH, it hydrolyzes and condenses to form a hybrid organic-inorganic polymer. osti.gov The resulting material possesses a robust silica-based backbone with pendant thienyl groups. These groups can impart unique functionalities to the final material. The porous network characteristic of sol-gel materials provides high surface area, which is crucial for maximizing contact between reactants and active catalytic sites.

The integration of the thienyl functionality directly into the support matrix can influence the catalytic process by:

Providing Anchor Points: The sulfur atom in the thiophene ring can act as a coordination site for transition metal catalyst particles.

Modifying Surface Properties: The organic groups alter the hydrophobicity and surface chemistry of the support, which can affect reactant adsorption and product desorption.

Creating Active Sites: In some cases, the functional group itself can be part of the active site or a precursor to it.

Photoswitchable sol-gel transitions have been demonstrated in systems where metal-organic cages act as linkers, allowing the material's state and catalytic activity to be controlled by external stimuli like light. nih.gov This illustrates the advanced potential of designing functional sol-gel materials where precursors like this compound could be incorporated to tailor the chemical environment of the network.

The performance of a heterogeneous catalyst is evaluated based on three primary metrics: activity, selectivity, and stability. nih.govbyjus.com